Forsythoside H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

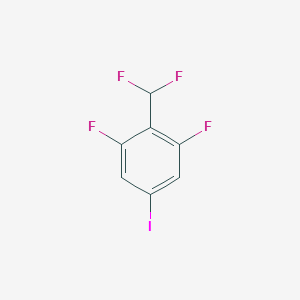

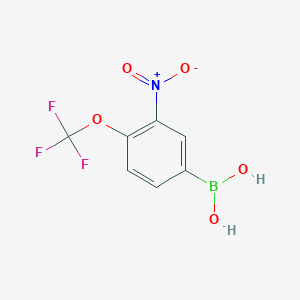

Forsythoside H is a natural product found in Forsythia viridissima . It is a type of phenylethanol glycoside . The molecular formula of this compound is C29H36O15 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 624.6 g/mol . The IUPAC name is [(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 624.6 g/mol . The exact physical and chemical properties of this compound are not clearly defined in the literature.

Applications De Recherche Scientifique

1. Antiviral Applications

Forsythoside H is part of the phenylethanoid glycosides group, primarily isolated from Forsythia suspensa. It has shown significant promise in antiviral applications. For example, Forsythoside A, a related compound, has demonstrated inhibitory effects on the avian infectious bronchitis virus in cell culture, suggesting potential antiviral capabilities relevant to this compound as well (Li et al., 2010)(Li et al., 2010).

2. Antimicrobial and Antioxidant Properties

This compound has been found to exhibit strong antioxidant and antimicrobial activities in vitro. This was demonstrated in a study which identified this compound during the chemical investigation of the 70% ethanol extract of unripe fruits of Forsythia suspensa (Kuang et al., 2011)(Kuang et al., 2011).

3. Potential in Treating Inflammatory Diseases

Forsythoside B, closely related to this compound, has been shown to have protective effects against experimental sepsis in rats, modulating inflammatory factors. This suggests that this compound may also possess similar properties that could be beneficial in treating inflammation-related conditions (Jiang et al., 2012)(Jiang et al., 2012).

4. Neuroprotective Effects

Research on Forsythoside B indicates neuroprotective efficacy in a rat model of cerebral ischemia and reperfusion injury. This suggests a potential avenue for this compound in neuroprotection due to their structural similarities (Jiang et al., 2010)(Jiang et al., 2010).

5. In Vitro Metabolism and Pharmacological Activities

A study on Forsythoside A investigated its metabolism by human fecal bacteria and the biological activities of its metabolites, offering insights into the potential metabolic pathways and pharmacological effects of this compound (Xing et al., 2014)(Xing et al., 2014).

Mécanisme D'action

Target of Action

Forsythoside H, a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspense (Thunb.) Vahl, is known to possess extensive pharmacological activities . The primary targets of this compound are the toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and nuclear factor kappaB (NF-κB), which play crucial roles in the body’s immune response .

Mode of Action

This compound interacts with its targets to exert its effects. It regulates the TLR4/MyD88/NF-κB signaling pathway, as well as the expression of related cytokines and kinases . This interaction results in changes in the body’s immune response, leading to its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the TLR4/MyD88/NF-κB and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in the body’s immune response and inflammation processes. By regulating these pathways, this compound can exert its anti-inflammatory and antioxidant effects .

Pharmacokinetics

It is known that this compound is a component of forsythia suspensa, and the pharmacokinetics of forsythiae fructus and its bioactive compounds have been reported

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory and antioxidant activities . By regulating key signaling pathways and the expression of related cytokines and kinases, this compound can protect against inflammation and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is a component of Forsythia suspensa, a medicinal plant widely distributed in certain provinces in China The plant’s growth environment could potentially influence the concentration and efficacy of this compound

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGZMMDZJVKXTP-HBIAPIBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)

![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

![1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2536737.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)

amino}thiophene-2-carboxamide](/img/structure/B2536741.png)